
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Overview
Description
“4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” is likely a brominated derivative of pyrrolidine, a five-membered ring structure with a nitrogen atom . The bromophenyl group attached to the pyrrolidine ring could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve reactions with organometallic reagents or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would likely consist of a pyrrolidine ring with a bromophenyl group attached. The exact structure would need to be confirmed by spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on the specific conditions and reagents used. Brominated compounds often participate in various organic reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molar mass, appearance, and melting point .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial activities . These compounds have shown promising antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The same N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also been evaluated for their anticancer activity . They have been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .
Drug Resistance Combat
Efforts have been made to study the pharmacological activities of these newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction between the drug and its target, which is crucial in drug design and optimization.
Neurotoxicity Studies
Newly synthesized pyrazoline derivatives, which include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, have been studied for their neurotoxic potentials . This is important in understanding the safety profile of these compounds.
ADME Profile Study
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds have been studied . This is crucial in drug development as it helps in predicting the drug’s behavior in the body.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETXGLAUQCANGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



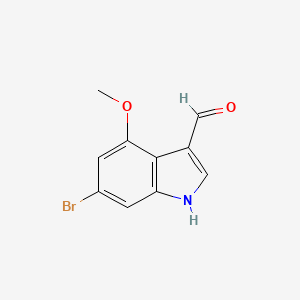

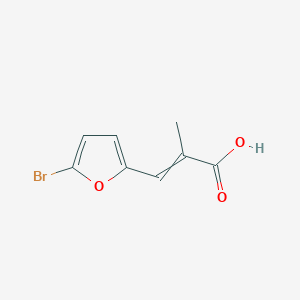

![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

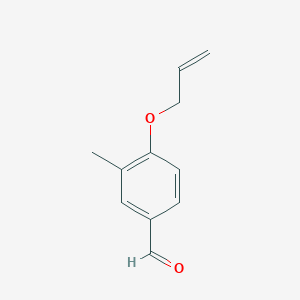
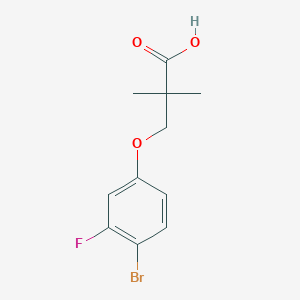

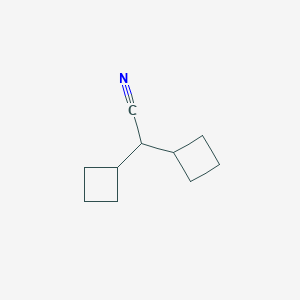


![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)